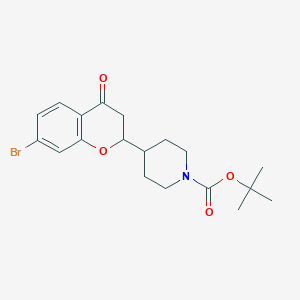

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate

Description

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate (CAS: 439811-37-7) is a spirocyclic compound featuring a chroman ring system fused to a piperidine moiety via a spiro linkage. Key structural attributes include:

- Chroman core: A benzopyran-derived ring with a ketone at position 4 and a bromine substituent at position 5.

- Spiro-piperidine: A piperidine ring connected at position 2 of the chroman, enhancing conformational rigidity.

- tert-Butoxycarbonyl (Boc) group: A protective group for the piperidine amine, common in pharmaceutical intermediates .

Safety Profile: The compound requires precautions such as avoiding heat, sparks, and open flames (P210) and must be stored in cool, ventilated conditions .

Properties

IUPAC Name |

tert-butyl 4-(7-bromo-4-oxo-2,3-dihydrochromen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,16H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZLADICMHJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate typically involves multiple steps, starting with the preparation of the chromanone core. This can be achieved through a series of reactions including bromination, cyclization, and oxidation. The piperidine moiety is then introduced via nucleophilic substitution reactions, and the tert-butyl group is added through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate can undergo various types of chemical reactions, including:

Oxidation: The chromanone moiety can be further oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated chromanone moiety may interact with enzymes or receptors, while the piperidine group could influence the compound’s binding affinity and specificity. The tert-butyl group may also play a role in modulating the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from structural analysis; †Estimated based on substituents.

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound’s 7-bromo group on the chroman ring offers a handle for cross-coupling reactions, while the 4-oxo group enhances electrophilicity. The carboxy-substituted analog () introduces a polar carboxylic acid, increasing water solubility and enabling salt formation or bioconjugation .

The 4-bromophenyl ketone analog () lacks a fused ring system, offering greater flexibility for interactions with flat aromatic targets .

Reactivity and Stability :

- The Boc group in all compounds enhances amine stability but may limit reactivity under acidic conditions. The target compound ’s bromine and ketone allow sequential functionalization (e.g., Grignard addition followed by cross-coupling), whereas the carboxy analog () is better suited for pH-dependent applications .

Biological Activity

Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C18H22BrNO4

- Molecular Weight : 396.28 g/mol

- CAS Number : 936648-38-3

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine carboxylate with a brominated chroman derivative. The process is characterized by the formation of a stable piperidine ring which is crucial for its biological activity.

Pharmacological Properties

This compound exhibits several significant biological activities:

- Kinase Inhibition : This compound has been identified as a kinase inhibitor, particularly targeting receptors such as the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These receptors play critical roles in tumor growth and angiogenesis, making this compound a candidate for anti-cancer therapies.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may inhibit the NLRP3 inflammasome, which is involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines, indicating its potential as an anti-cancer agent .

Study 1: Kinase Inhibition

A study published in De Gruyter highlighted the role of similar compounds as kinase inhibitors. The research focused on their ability to inhibit VEGFR and EGFR pathways, which are crucial in cancer progression . The findings suggest that modifications to the piperidine structure can enhance inhibitory potency.

Study 2: NLRP3 Inflammasome Inhibition

Another study explored the inhibitory effects of related compounds on the NLRP3 inflammasome. The results indicated that these compounds could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, showcasing their potential in managing inflammatory conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H22BrNO4 |

| Molecular Weight | 396.28 g/mol |

| CAS Number | 936648-38-3 |

| Kinase Targets | VEGFR, EGFR |

| Cytotoxic Activity | Positive in cancer cell lines |

| Anti-inflammatory Activity | Inhibits NLRP3 inflammasome |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.